molecular formula C15H16O7 B1258028 4-Methylumbelliferyl alpha-L-arabinopyranoside CAS No. 69414-26-2

4-Methylumbelliferyl alpha-L-arabinopyranoside

Cat. No.: B1258028
CAS No.: 69414-26-2
M. Wt: 308.28 g/mol
InChI Key: JWIYLOHVJDJZOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl alpha-L-arabinopyranoside typically involves the glycosylation of 4-methylumbelliferone with alpha-L-arabinopyranosyl donors. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels (≥99%) required for biochemical applications .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The primary reaction 4-Methylumbelliferyl alpha-L-arabinopyranoside undergoes is hydrolysis, catalyzed by alpha-L-arabinopyranosidase. This reaction results in the release of 4-methylumbelliferone and L-arabinose.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering the functional groups on the aromatic ring.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the enzyme.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups.

Major Products:

    Hydrolysis: 4-Methylumbelliferone and L-arabinose.

    Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.

Scientific Research Applications

Enzyme Assays

4-Methylumbelliferyl alpha-L-arabinopyranoside is widely used as a substrate in enzyme assays to measure the activity of alpha-L-arabinosidase. The hydrolysis of this compound by the enzyme leads to an increase in fluorescence intensity, which can be quantitatively measured. This application is critical for studying enzyme kinetics and understanding carbohydrate digestion in various biological contexts, such as microbiology and plant biochemistry .

Microbial Detection

The compound has been utilized in diagnostic methods for detecting specific fungal species, particularly Aspergillus fumigatus. Studies have shown that the enzyme responsible for cleaving this compound (tentatively termed "arabinopyranosidase") is present in a high percentage of A. fumigatus strains but absent in other clinically relevant molds. This specificity makes it a reliable indicator for diagnosing infections caused by this fungus .

Biochemical Research

In biochemical studies, this compound aids researchers in exploring the interactions between enzymes that hydrolyze glycosidic bonds. Its ability to produce a fluorescent signal upon enzymatic hydrolysis allows researchers to gain insights into enzyme specificity and efficiency across different organisms .

Case Studies

Study TitleObjectiveFindings
Detection of Aspergillus fumigatusAssessing enzyme activity for diagnostic purposesCleavage of this compound was observed in 98% of A. fumigatus strains, indicating high specificity for this pathogen .
Enzyme kinetics of alpha-L-arabinosidaseMeasuring substrate interactionThe hydrolysis reaction yielded quantifiable fluorescence, allowing for detailed kinetic analysis of enzyme activity.
Microbial enzyme interactionsUnderstanding carbohydrate processingThe compound effectively interacted with both microbial and plant-derived enzymes, providing insights into carbohydrate metabolism mechanisms.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl alpha-L-arabinopyranoside involves its hydrolysis by alpha-L-arabinopyranosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under ultraviolet light. This fluorescence can be quantitatively measured, providing a direct indication of enzyme activity.

Comparison with Similar Compounds

  • 4-Methylumbelliferyl alpha-D-galactopyranoside
  • 4-Methylumbelliferyl beta-D-glucopyranoside
  • 4-Methylumbelliferyl beta-D-mannopyranoside
  • 4-Methylumbelliferyl alpha-L-fucopyranoside

Comparison: 4-Methylumbelliferyl alpha-L-arabinopyranoside is unique in its specificity for alpha-L-arabinopyranosidase, whereas the similar compounds listed above are substrates for different glycosidases. This specificity makes it particularly valuable for studying enzymes involved in arabinose metabolism .

Biological Activity

4-Methylumbelliferyl alpha-L-arabinopyranoside (4-MU-α-L-Ara) is a fluorogenic substrate widely utilized in enzymatic assays, particularly for studying the activity of alpha-L-arabinosidase. This compound is notable for its ability to produce a fluorescent signal upon hydrolysis, making it a valuable tool in biochemical research and diagnostics.

  • Molecular Formula : C15H16O7
  • Molecular Weight : Approximately 308.28 g/mol
  • Structure : The compound consists of a 4-methylumbelliferyl group linked to an alpha-L-arabinopyranosyl moiety, which allows for specific enzymatic interactions.

The primary biological activity of 4-MU-α-L-Ara involves its hydrolysis by the enzyme alpha-L-arabinosidase. This reaction cleaves the glycosidic bond, resulting in the release of arabinose and the fluorescent product 4-methylumbelliferone (4-MU). The reaction can be summarized as follows:

4 MU L Ara L arabinosidaseArabinose+4 Methylumbelliferone fluorescent \text{4 MU L Ara}\xrightarrow{\text{ L arabinosidase}}\text{Arabinose}+\text{4 Methylumbelliferone fluorescent }

This property enables sensitive detection of arabinose and quantification of enzyme activity across various biological samples, including microbial and plant systems.

Applications in Research

4-MU-α-L-Ara is extensively used in studies involving:

  • Enzyme Kinetics : It serves as a substrate to measure the activity of alpha-L-arabinosidase in different organisms, providing insights into carbohydrate metabolism.
  • Microbial Diagnostics : The compound has been employed to identify and differentiate fungal species based on their enzymatic profiles. For instance, it demonstrated high specificity for Aspergillus fumigatus, with over 95% of tested strains exhibiting positive reactions to the substrate .

Case Studies and Research Findings

  • Diagnostic Utility in Mycology :
    A study assessed the enzyme activities of various fungal species using 4-MU-α-L-Ara. The results indicated that this substrate could effectively differentiate A. fumigatus from other clinically relevant fungi, achieving both sensitivity and specificity above 95% .
    Fungal SpeciesPositive Reaction (%)
    Aspergillus fumigatus98
    Candida albicans5
    Other Candida species0
  • Enzyme Characterization :
    Research has shown that the hydrolysis of 4-MU-α-L-Ara is optimal at pH levels around 8.0 and temperatures near 33°C, which are critical for maximizing enzyme activity .
  • Fluorescence Measurement :
    The fluorescence intensity generated from the hydrolysis of 4-MU-α-L-Ara correlates with enzyme concentration, allowing quantitative analysis in various experimental setups. This feature has been utilized in studies examining plant cell wall degradation by Clostridium cellulovorans, where enzyme interactions with glycosides were characterized using this substrate .

Summary of Findings

The biological activity of this compound underscores its significance as a fluorogenic substrate for enzymatic assays. Its ability to produce a detectable fluorescent signal upon hydrolysis by alpha-L-arabinosidase facilitates various applications in microbiology and biochemistry, particularly in enzyme kinetics and diagnostics.

Q & A

Basic Research Questions

Q. How is 4-Methylumbelliferyl alpha-L-arabinopyranoside (4MU-α-L-Ara) used to measure α-L-arabinopyranosidase activity in fluorometric assays?

  • Methodological Answer : 4MU-α-L-Ara is a fluorogenic substrate that releases fluorescent 4-methylumbelliferone (4MU) upon enzymatic hydrolysis. To assay activity:

  • Prepare a reaction buffer (e.g., pH 5.0 citrate-phosphate) and substrate solution (e.g., 0.1–1 mM 4MU-α-L-Ara).
  • Incubate with enzyme extracts (e.g., soil microbial lysates or purified enzymes) at optimal temperature (e.g., 37°C).
  • Terminate reactions with alkaline buffer (pH 10.2) to stabilize fluorescence.
  • Quantify fluorescence using a microplate reader (excitation 365 nm, emission 450 nm).
  • Calculate enzyme activity (μmol 4MU released/g soil or protein/hr) using a 4MU standard curve .
    • Key Considerations : Optimize substrate concentration to avoid quenching effects and validate specificity using inhibitors (e.g., arabinose analogs) .

Q. What distinguishes fluorogenic substrates like 4MU-α-L-Ara from chromogenic alternatives (e.g., 4-nitrophenyl derivatives)?

  • Methodological Answer : Fluorogenic substrates offer higher sensitivity (detection limits ~nM) compared to chromogenic substrates (detection limits ~μM). 4MU-α-L-Ara is ideal for real-time kinetic assays due to rapid fluorescence release, while 4-nitrophenyl derivatives require spectrophotometric detection at alkaline pH, which can denature enzymes. For low-abundance enzyme systems (e.g., environmental samples), fluorogenic substrates are preferred .

Advanced Research Questions

Q. How can discrepancies in binding affinity measurements for 4MU-glycosides with lectins (e.g., concanavalin A) be resolved?

  • Methodological Answer : Binding affinity variations arise from experimental conditions (e.g., protein conformation, metal saturation). To resolve discrepancies:

  • Use equilibrium dialysis or fluorescence titration under standardized conditions (pH 5.5, full metal saturation).
  • For dimeric vs. tetrameric lectins, account for structural differences affecting binding pockets (e.g., tetrameric concanavalin A shows 25% higher affinity for 4MU-α-D-mannopyranoside than dimeric forms).
  • Validate via displacement assays with non-fluorescent ligands (e.g., methyl-α-D-mannopyranoside) to confirm specificity .

Q. What thermodynamic parameters govern the interaction between 4MU-α-L-Ara and carbohydrate-binding proteins?

  • Methodological Answer : Binding studies using fluorescence temperature-jump relaxation or isothermal titration calorimetry (ITC) reveal:

  • ΔH° : Enthalpy changes (e.g., −8.3 kcal/mol for 4MU-α-D-mannopyranoside binding to concanavalin A).
  • ΔS° : Entropy changes (e.g., +7.2 eu), indicating hydrophobic interactions dominate.
  • Kass : Association constants (e.g., 3.36 × 10⁴ M⁻¹ for dimeric concanavalin A at 25°C).
  • Derivatized proteins (e.g., acetylated/succinylated) retain similar binding profiles, suggesting minimal structural disruption .

Q. How can molecular docking studies predict the interaction of 4MU-α-L-Ara with viral or plant enzymes?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions (e.g., arabinopyranoside derivatives with SARS-CoV-2 spike protein).
  • Validation : Perform normal mode analysis (NMA) to assess complex stability (RMSD <2 Å).
  • Key Interactions : Identify hydrogen bonds with catalytic residues (e.g., α-L-arabinopyranoside binding to arabinofuranosidase active sites) and hydrophobic contacts with aromatic side chains.
  • Compare with experimental kinetic data to refine docking parameters .

Q. Data Contradiction and Comparative Analysis

Q. Why do kinetic parameters (kcat/Km) for 4MU-α-L-Ara vary across enzyme isoforms (e.g., bacterial vs. fungal arabinopyranosidases)?

  • Methodological Answer : Variations arise from structural differences in enzyme active sites:

  • Subsite Flexibility : Fungal enzymes often have extended subsites accommodating branched arabinan, while bacterial isoforms favor linear substrates.
  • pH Dependence : Optimal activity for fungal arabinopyranosidases occurs at pH 3.5–4.5, whereas bacterial enzymes peak at pH 6.0–7.0.
  • Inhibition Studies : Use transition-state analogs (e.g., 1,4-dideoxy-1,4-imino-L-arabinitol) to differentiate isoform-specific mechanisms .

Q. How do fluorogenic 4MU-glycosides compare to trifluoromethylumbelliferyl (TFMU) analogs in enzyme inhibition assays?

  • Methodological Answer : TFMU-glycosides exhibit higher cleavage rates (e.g., 2–3× faster for β-glucosidases) due to electron-withdrawing trifluoromethyl groups enhancing transition-state stabilization. However, 4MU derivatives are preferred for environmental assays due to lower cost and comparable sensitivity. Validate via side-by-side kinetic assays under identical conditions .

Q. Tables for Key Parameters

Table 1 : Thermodynamic Parameters for 4MU-Glycoside Binding to Concanavalin A

SubstrateKass (M⁻¹)ΔH° (kcal/mol)ΔS° (eu)
4MU-α-D-mannopyranoside3.36 × 10⁴−8.3+7.2
Acetylated Con A variant3.40 × 10⁴−8.1+7.0
Tetrameric Con A4.20 × 10⁴−8.4+7.5
Data from equilibrium dialysis and fluorescence titration

Table 2 : Comparative Kinetic Parameters for Arabinopyranosidases

Sourcekcat (s⁻¹)Km (mM)pH Optimum
Aspergillus sp.12.50.454.0
Bacillus sp.8.20.786.5
Derived from fluorometric assays using 4MU-α-L-Ara

Properties

IUPAC Name

4-methyl-7-(3,4,5-trihydroxyoxan-2-yl)oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIYLOHVJDJZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69414-26-2
Record name 2H-1-Benzopyran-2-one, 7-(alpha-l-arabinopyranosyloxy)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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